ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a valine-derived moiety, and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid ester.
Introduction of the Valine Moiety: The valine moiety is introduced via an amide bond formation between the thiazole derivative and valine or its ester.
Attachment of the 4-Methylcyclohexyl Group: This step involves the acylation of the valine derivative with 4-methylcyclohexanoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylcyclohexyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biological Research: The compound can serve as a tool for studying protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other compounds that have similar structural features or applications:
Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]glycyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with glycine instead of valine.
Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)-1,3-thiazol-4-yl]acetate: Contains leucine instead of valine.
Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]isoleucyl}amino)-1,3-thiazol-4-yl]acetate: Features isoleucine in place of valine.
These compounds share the thiazole ring and the 4-methylcyclohexyl group but differ in the amino acid moiety, which can influence their chemical properties and biological activities.
This compound stands out due to its specific combination of structural elements, which may confer unique properties and applications in various fields.
Properties
Molecular Formula |
C20H31N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H31N3O4S/c1-5-27-16(24)10-15-11-28-20(21-15)23-19(26)17(12(2)3)22-18(25)14-8-6-13(4)7-9-14/h11-14,17H,5-10H2,1-4H3,(H,22,25)(H,21,23,26) |
InChI Key |
OTIWYRBODFPVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.